An In-depth Technical Guide to (5-Bromo-2-methoxyphenyl)methanamine for Drug Discovery and Development
An In-depth Technical Guide to (5-Bromo-2-methoxyphenyl)methanamine for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-2-methoxyphenyl)methanamine is a substituted benzylamine that has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its chemical structure, featuring a brominated methoxy-substituted phenyl ring, offers a versatile scaffold for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most notably, its application as a key component in Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. They consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The (5-Bromo-2-methoxyphenyl)methanamine moiety is frequently incorporated into the linker component of PROTACs, where it plays a crucial role in defining the spatial orientation and physicochemical properties of the molecule, ultimately influencing its efficacy and selectivity.
This technical guide will delve into the synthesis of (5-Bromo-2-methoxyphenyl)methanamine, present its key properties in a structured format, and provide detailed experimental protocols for its synthesis and the evaluation of the biological activity of molecules derived from it. Furthermore, it will visually elucidate the mechanism of action of PROTACs and typical experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of (5-Bromo-2-methoxyphenyl)methanamine is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 166530-78-5 | [1] |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 282.9 ± 25.0 °C (Predicted) | |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | |
| pKa | 8.86 ± 0.10 (Predicted) | |
| Purity | ≥96% | [1] |
Synthesis and Experimental Protocols
The synthesis of (5-Bromo-2-methoxyphenyl)methanamine can be achieved through a multi-step process, typically starting from commercially available precursors such as o-methoxyphenol or p-bromoanisole. A common and efficient route involves the synthesis of the intermediate 5-bromo-2-methoxybenzaldehyde, followed by reductive amination.
Synthesis of 5-Bromo-2-methoxybenzaldehyde
A key intermediate in the synthesis of (5-Bromo-2-methoxyphenyl)methanamine is 5-bromo-2-methoxybenzaldehyde.
Experimental Protocol:
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Materials: p-Bromoanisole, methylene chloride, titanium tetrachloride, 1,1-dichloromethyl methyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
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Procedure:
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Dissolve p-bromoanisole (15 g, 0.08 mol) in 350 ml of methylene chloride and cool the solution to 0°C.
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Add titanium tetrachloride (30 g, 17.4 ml, 0.16 mol) dropwise to the cooled solution.
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After 10 minutes, add 1,1-dichloromethyl methyl ether (12.7 g, 0.088 mol) dropwise.
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Stir the reaction mixture for 90 minutes at a temperature between 0°C and 10°C.
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Quench the reaction by pouring it into an excess of saturated sodium bicarbonate solution and methylene chloride.
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Separate the organic layer and perform a further extraction of the aqueous phase with methylene chloride.
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Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
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Filter the solution and evaporate the solvent in vacuo to yield 5-bromo-2-methoxybenzaldehyde.[2]
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Synthesis of (5-Bromo-2-methoxyphenyl)methanamine via Reductive Amination
Reductive amination is a widely used and effective method for the synthesis of amines from aldehydes or ketones.[2][3][4][5]
Experimental Protocol:
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Materials: 5-bromo-2-methoxybenzaldehyde, ammonia (or an ammonia source like ammonium acetate), a suitable reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), and an appropriate solvent (e.g., methanol or dichloromethane).
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Procedure:
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Dissolve 5-bromo-2-methoxybenzaldehyde in the chosen solvent.
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Add an excess of the ammonia source to the solution.
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Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
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Slowly add the reducing agent to the reaction mixture. The choice of reducing agent is critical; sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they selectively reduce the iminium ion in the presence of the aldehyde.[3]
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Continue stirring the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Quench the reaction carefully with water or a mild acid.
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Perform a standard aqueous workup, including extraction with an organic solvent.
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Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography to obtain (5-Bromo-2-methoxyphenyl)methanamine.
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Applications in Drug Discovery: A Building Block for PROTACs
The primary application of (5-Bromo-2-methoxyphenyl)methanamine in contemporary drug discovery is as a structural component of PROTACs.[1] Its amine functionality provides a convenient attachment point for linking the target protein-binding ligand to the E3 ligase-recruiting moiety. The bromophenyl group can also be a site for further chemical modification to fine-tune the properties of the PROTAC molecule.
Mechanism of Action of PROTACs
PROTACs operate through a catalytic mechanism, recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][6][7][8][9]
References
- 1. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]




